4-Hydrazinyl-3-methylpyridine
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Overview
Description
4-Hydrazinyl-3-methylpyridine is a heterocyclic organic compound with the chemical formula C6H9N3. It is a pyridine derivative that contains a hydrazine functional group. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as hydrazinyl 1,2,4-triazoles derivatives, have been reported to inhibit acetylcholinesterase (ache) . AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .
Mode of Action
For instance, hydrazinyl 1,2,4-triazoles derivatives have been shown to inhibit AChE in a competitive manner . This suggests that these compounds may bind to the active site of the enzyme, preventing acetylcholine from accessing the site and thus inhibiting the enzyme’s activity .
Biochemical Pathways
Based on the reported ache inhibitory activity of related compounds, it can be inferred that this compound may impact cholinergic signaling pathways . Inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic transmission .
Biochemical Analysis
Biochemical Properties
4-Hydrazinyl-3-methylpyridine has numerous applications in scientific research. It is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry, and in the preparation of metal complexes.
Cellular Effects
It is believed to act by inhibiting the activity of certain enzymes, including proteases and kinases . It has been shown to have potent antitumor activity, and to induce apoptosis in cancer cells .
Molecular Mechanism
It is believed to act by inhibiting the activity of certain enzymes, including proteases and kinases . It has been shown to have potent antitumor activity, and to induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinyl-3-methylpyridine can be synthesized through various methods. One common method involves the reaction of 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium, yielding unsubstituted 4-hydrazinopyridine with a yield of 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of pyridine derivatives and hydrazine reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the hydrazine functional group.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-Hydrazinyl-3-methylpyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A methylpyridine derivative with different functional groups.
4-Methylpyridine: Another methylpyridine isomer with distinct chemical properties.
Indole Derivatives: Compounds containing an indole nucleus with various biological activities
Uniqueness
4-Hydrazinyl-3-methylpyridine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3-methylpyridin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-4-8-3-2-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQKPOSFUIQAPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114913-51-8 |
Source
|
Record name | 4-Hydrazino-3-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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